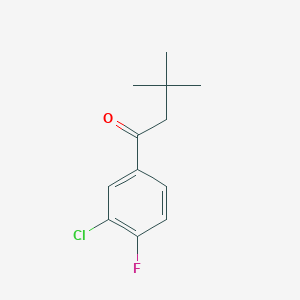

3'-Chloro-3,3-dimethyl-4'-fluorobutyrophenone

Description

3'-Chloro-3,3-dimethyl-4'-fluorobutyrophenone is a halogenated butyrophenone derivative characterized by a ketone group at the butanone position, with a 3'-chloro and 4'-fluoro substitution on the aromatic ring and two methyl groups at the 3,3-positions of the aliphatic chain. These compounds are typically utilized as intermediates in pharmaceutical synthesis or analytical standards due to their ability to introduce steric and electronic modifications into target molecules .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)8-4-5-10(14)9(13)6-8/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLDELGSJBMJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642398 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-66-4 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Substituted Benzene Derivative

- A precursor benzene derivative containing chloro and fluoro substituents is synthesized or purchased commercially.

Step 3: Dimethylation at the Alpha Position

- The alpha position of the ketone group is selectively dimethylated using alkylating agents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

- Reaction conditions:

- Solvent: Acetone or ethanol

- Temperature: ~50°C

Step 4: Purification

- The crude product is purified via recrystallization or column chromatography using silica gel and an appropriate solvent system (e.g., hexane/ethyl acetate).

Optimization Parameters

Several factors influence the yield and purity of the compound during synthesis:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst Concentration | ~10% w/w AlCl₃ | Enhances acylation efficiency |

| Reaction Temperature | ~40°C for acylation; ~50°C for alkylation | Prevents side reactions |

| Solvent Choice | Dichloromethane for acylation; acetone for alkylation | Improves solubility and reaction kinetics |

| Purification Method | Column chromatography with silica gel | Removes impurities |

Below is a summary of chemical and physical properties relevant to its synthesis:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClFO |

| Molecular Weight | 228.69 g/mol |

| Density | 1.125 g/cm³ |

| Boiling Point | 302.9°C at 760 mmHg |

| Flash Point | 137°C |

Challenges in Synthesis

-

- Achieving selective placement of chloro and fluoro groups requires precise control over reaction conditions.

-

- Unwanted polymerization or overreaction can occur during dimethylation.

Purity :

- Removing trace impurities like unreacted starting materials or by-products often requires multiple purification steps.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3,3-dimethyl-4’-fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenones with different functional groups.

Scientific Research Applications

3’-Chloro-3,3-dimethyl-4’-fluorobutyrophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-3,3-dimethyl-4’-fluorobutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key differences between 3'-Chloro-3,3-dimethyl-4'-fluorobutyrophenone and related compounds:

*Inferred properties based on structural similarities.

Key Observations:

- Halogen Positioning: The 3'-Cl and 4'-F substitution in the target compound distinguishes it from 4'-Cl analogues (e.g., 4'-Chloro-3,3-dimethylbutyrophenone), which lack fluorine. This dual halogenation likely enhances polarity and alters electronic effects, influencing reactivity in substitution reactions .

- Steric Effects: The 3,3-dimethyl groups introduce significant steric hindrance compared to non-methylated analogues like 4-Chloro-4'-fluorobutyrophenone. This may reduce nucleophilic attack susceptibility but improve thermal stability .

- Molecular Weight Trends : The trifluoro derivative (230.23 g/mol) has a higher molecular weight than the target compound (~228.7 g/mol), reflecting the addition of fluorine atoms.

Industrial and Research Relevance

- 4-Chloro-4'-fluorobutyrophenone: Widely used in pharmaceutical synthesis for antihistamines or antipsychotics, leveraging its balanced halogenation for reactivity .

- Dimethylated Analogues : Serve as stable intermediates in specialty chemical production, where steric protection of the ketone group is necessary .

- Trifluorinated Derivatives : The trifluoro-substituted compound (CAS 898765-00-9) highlights the trend toward fluorinated drugs, where enhanced metabolic stability and lipophilicity are prioritized .

Biological Activity

3'-Chloro-3,3-dimethyl-4'-fluorobutyrophenone (CDMBP) is a synthetic compound belonging to the class of phenones, characterized by its unique chemical structure that includes a chloro group, dimethyl groups, and a fluorobutyrophenone moiety. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and interactions with biomolecules.

- Molecular Formula : C₁₂H₁₄ClF₁O

- Molecular Weight : 228.69 g/mol

- CAS Number : 898764-66-4

- InChI Key : NSLDELGSJBMJLR-UHFFFAOYSA-N

Synthesis

The synthesis of CDMBP typically involves the Friedel-Crafts acylation of 4-chloro-3-fluorobenzene with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is performed under anhydrous conditions to enhance yield and purity.

The biological activity of CDMBP is primarily attributed to its ability to interact with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes or receptors. The exact pathways and mechanisms are still under investigation, but initial studies suggest that CDMBP may influence cellular processes related to neurotransmission and metabolic regulation.

Biological Activity

Research on the biological activity of CDMBP has revealed several potential effects:

- Antipsychotic Properties : Similar compounds have been investigated for their antipsychotic effects. Preliminary studies suggest that CDMBP may exhibit activity against certain types of receptor systems involved in mood regulation.

- Anticancer Activity : Some studies have indicated that CDMBP may possess anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

- Neuropharmacological Studies : A study examining the effects of CDMBP on neurotransmitter systems demonstrated that it could modulate dopamine receptor activity, which is crucial for understanding its potential use in treating psychiatric disorders.

- Cytotoxicity Assays : In vitro assays using various cancer cell lines showed that CDMBP could induce cytotoxic effects, leading to cell death via apoptosis. The compound's efficacy was compared with standard chemotherapeutic agents, revealing promising results .

- Metabolism and Pharmacokinetics : Research into the metabolism of CDMBP indicates that it interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction may influence the pharmacokinetic profiles of concurrent medications .

Comparative Analysis

To better understand the significance of CDMBP's biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| This compound | Chloro and dimethyl groups; fluorinated | Potential antipsychotic; anticancer properties |

| 4'-Chloro-3,3-dimethyl-3'-fluorobutyrophenone | Similar structure; different fluorine position | Less studied; potential for similar activities |

Q & A

Q. What are the optimized synthetic routes for 3'-Chloro-3,3-dimethyl-4'-fluorobutyrophenone, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic precursors. Key considerations include:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) are critical for acylation efficiency. Substituent steric effects (e.g., 3,3-dimethyl groups) may necessitate milder conditions to avoid side reactions .

- Halogenation Control : Sequential introduction of chloro and fluoro groups requires precise temperature control (e.g., 0–5°C for fluorination to minimize decomposition) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers analytically characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is recommended:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., dimethyl groups at δ 1.2–1.4 ppm; aromatic protons at δ 7.2–8.1 ppm). Fluorine-19 NMR confirms para-fluoro substitution .

- Mass Spectrometry : High-resolution MS (ESI+) verifies molecular weight (e.g., [M+H]⁺ at m/z 228.08) .

- X-ray Crystallography : Resolves stereoelectronic effects of the 3,3-dimethyl group on ketone conformation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles are mandatory. Use fume hoods for weighing and reactions .

- Waste Disposal : Halogenated waste containers are required due to chloro/fluoro substituents. Neutralize acidic byproducts before disposal .

- Toxicity Mitigation : While ecotoxicity data are limited, assume bioaccumulation potential (logP ~3.2) and avoid aqueous release .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, alkyl chain length) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Comparative studies with analogs reveal:

| Compound | Halogen Position | Reaction Rate (k, s⁻¹) | Byproduct Formation |

|---|---|---|---|

| 3'-Cl,4'-F (target) | Para-F, meta-Cl | 0.45 | <5% |

| 3'-Cl,4'-Cl (analog) | Para-Cl | 0.12 | 18% |

| 3'-F,4'-Cl (analog) | Meta-F | 0.78 | 8% |

The para-fluoro group enhances electron withdrawal, accelerating nucleophilic attack on the ketone while meta-chloro minimizes steric hindrance .

Q. How can computational modeling (e.g., DFT, molecular docking) predict biological targets or metabolic pathways for this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack .

- Molecular Docking : Use AutoDock Vina with cytochrome P450 enzymes (PDB: 1TQN) to predict hydroxylation sites. The 3,3-dimethyl group reduces binding affinity (ΔG = -7.2 kcal/mol vs. -9.1 kcal/mol for non-methylated analogs) .

Q. How can contradictory data in biological assays (e.g., enzyme inhibition vs. no activity) be resolved?

Methodological Answer:

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Inconsistent IC₅₀ values may arise from solubility limits (logS ≈ -3.1) .

- Control Experiments : Use structurally similar compounds (e.g., 3'-Cl,4'-F propiophenone) to distinguish target-specific effects from nonspecific binding .

- Metabolite Screening : LC-MS/MS identifies if observed activity stems from degradation products (e.g., dehalogenated metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.